molecular formula C8H7NO2 B6273749 (2E)-3-(pyridin-4-yl)prop-2-enoic acid CAS No. 84228-93-3

(2E)-3-(pyridin-4-yl)prop-2-enoic acid

Cat. No. B6273749
CAS RN: 84228-93-3
M. Wt: 149.1
InChI Key:
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and their bonds. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

C8H7NO2 C_8H_7NO_2 C8​H7​NO2​

and a molecular weight of 149.15, is a versatile molecule used in various fields of scientific research .

Coordination Chemistry

In coordination chemistry, 3-(4-Pyridyl)acrylic acid is used to link metals in the construction of coordination polymers. These polymers have applications in gas storage, separation technologies, and as catalysts .

Enzyme Inhibition Studies

It’s utilized in the study of enzyme inhibitors, particularly in the context of antibacterial research. The compound’s structure allows it to interfere with bacterial enzymes, which is crucial for developing new antibiotics .

Luminescence Studies

Lastly, 3-(4-Pyridyl)acrylic acid is involved in luminescence studies. When bound to metals, it can form compounds that exhibit luminescence, which is useful in creating sensors and imaging agents .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it undergoes .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling .

Future Directions

This involves predicting potential applications and areas of study for the compound. It is based on its properties and behavior .

properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridyl)acrylic acid

CAS RN

5337-79-1, 84228-93-3
Record name 4-Pyridineacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacrylic acid
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Record name 3-(4-pyridyl)acrylic acid
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Record name 3-(pyridin-4-yl)prop-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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